
Oxetane-3-carboxylic acid
Overview
Description
Oxetane-3-carboxylic acid (CAS: 114012-41-8) is a four-membered cyclic ether derivative with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol . It serves as a critical building block in organic synthesis, pharmaceutical development, and agrochemical research due to its unique combination of ring strain and stability. Key properties include:
Scientific Research Applications
Oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxetane-3-carboxylic acid involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Oxetane Derivatives
Oxetane-3-carboxylic acid derivatives with aromatic or alkyl substituents exhibit modified physicochemical and biological properties:
Key Findings :
- Aromatic substituents (e.g., chlorophenyl, nitrophenyl) enhance lipophilicity but reduce aqueous solubility, impacting bioavailability .
- Electron-withdrawing groups (e.g., nitro) may alter reactivity in coupling reactions compared to the parent compound .
Azetidine-3-carboxylic Acid
Azetidine-3-carboxylic acid (CAS: 36476-78-5), a four-membered nitrogen-containing analog, differs in ring structure and reactivity:
Fmoc-Protected Derivatives
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)this compound (CAS: 1380327-56-9) is a protected variant used in peptide synthesis:
Biological Activity
Oxetane-3-carboxylic acid, a cyclic compound characterized by a four-membered ring containing an ester functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its physicochemical properties, mechanisms of action, and potential therapeutic applications.
This compound (CHO) exhibits unique physicochemical properties that influence its biological activity. These include:
- Molecular Weight : 102.09 g/mol
- Solubility : Soluble in water and organic solvents, which enhances its bioavailability.
- Acidity : The compound displays lower acidity compared to traditional carboxylic acids, which may affect its interaction with biological targets .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Bioisosterism : The oxetane ring serves as a bioisosteric replacement for carboxylic acids. This structural modification can improve the permeability of compounds across biological membranes, making oxetane derivatives promising candidates for drug development .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that oxetane derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This inhibition may lead to reduced production of pro-inflammatory eicosanoids .
- Hydrogen Bonding Capacity : The oxetane structure enhances hydrogen bonding interactions, potentially increasing binding affinity to target proteins involved in various biological processes .
Biological Activity
Research has highlighted several areas where this compound and its derivatives exhibit notable biological activity:
- Anti-inflammatory Effects : Studies indicate that oxetane derivatives may serve as effective anti-inflammatory agents by inhibiting COX and LOX pathways, thus reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
- Antimicrobial Properties : Some derivatives of this compound have shown fungicidal and herbicidal activities, suggesting potential applications in agriculture and medicine .
Case Studies
Several case studies have explored the biological activity of this compound:
- In Vitro Studies on Eicosanoid Biosynthesis :
-
Synthesis and Evaluation of Derivatives :
- Researchers synthesized various 3-substituted oxetanes to evaluate their physicochemical properties and biological activities. The findings indicated that these compounds maintain desirable characteristics such as increased lipophilicity and metabolic stability while exhibiting lower acidity compared to traditional carboxylic acids .
Data Table
The following table summarizes key findings related to the biological activity of this compound derivatives:
Preparation Methods
Catalytic Oxidation of 3-Hydroxymethyl-Oxetanes
Reaction Conditions and Mechanism
The oxidation of 3-hydroxymethyl-oxetanes (Formula: C₄H₈O₂ ) in aqueous alkaline media using oxygen or air as oxidants represents the most efficient route to oxetane-3-carboxylic acids . The reaction proceeds via dehydrogenation on palladium or platinum catalysts, often enhanced by activators like bismuth or lead nitrates. Key parameters include:
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Temperature : 40–100°C (optimal range for avoiding polymerization of products).
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Pressure : Atmospheric to 10 bar (preferably ambient pressure for cost efficiency).
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Alkali concentration : 1.2–2.2M NaOH/KOH to stabilize intermediates and prevent side reactions .
The mechanism involves oxidative cleavage of the hydroxymethyl group, followed by carboxylate formation and acidification to yield the final product (Figure 1) .
Table 1: Representative Reaction Conditions and Yields
Substrate | Catalyst (Pd/Pt) | Activator | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
3-Methyl-3-hydroxymethyl-oxetane | 5% Pd/C | Bi(NO₃)₃ | 80 | 3 | 99 | 99.0 |
3-Ethyl-3-hydroxymethyl-oxetane | 5% Pd/C | Bi(NO₃)₃ | 80 | 1.5 | 97 | 99.3 |
3-Ethyl-3-hydroxymethyl-oxetane | 1% Pt/C | Pb(NO₃)₂ | 80 | 2 | 86 | 98.5 |
Catalyst Systems and Activators
Palladium-based catalysts (5% Pd/C) achieve higher yields (>95%) compared to platinum (1% Pt/C, 86% yield) . Activators like Bi(NO₃)₃ reduce reaction times by 30–50% by preventing catalyst poisoning. For example, omitting Bi(NO₃)₃ in the oxidation of 3-ethyl-3-hydroxymethyl-oxetane increased the time from 1.5 to 3 hours for comparable yields . Catalyst reuse is feasible but requires filtration and reactivation; after four cycles, Pd/C activity decreased by 40% due to pore blockage .
Workup and Purification
Post-reaction, the mixture is filtered to remove catalysts, acidified to pH 1 with H₂SO₄, and extracted with methyl isobutyl ketone or methylene chloride. The final product typically contains <5% solvent impurities, eliminating the need for distillation .
Multi-Step Synthesis from 3-Oxetanone
Wittig Reaction and Coupling
An alternative route begins with 3-oxetanone, undergoing a Wittig reaction with triethyl phosphonotriacetate to form α,β-unsaturated esters (Compound III) . Subsequent Suzuki-Miyaura coupling with aryl boronic acids introduces substituted phenyl groups, yielding intermediates (Compound V) with 60–75% efficiency .
Reduction and Functionalization
The ester group in Compound V is reduced to a primary alcohol (Compound VI) using LiAlH₄ or NaBH₄, followed by nucleophilic substitution with sulfonyl chlorides or halogenation to form leaving groups (Compounds VII–VIII) . Elimination reactions then generate α,β-unsaturated acids (Compound IX), which are oxidized to oxetane-3-carboxylic acids.
Table 2: Yield Analysis of Multi-Step Synthesis
Step | Reaction Type | Yield (%) | Cumulative Yield (%) |
---|---|---|---|
Wittig Reaction | C–C bond formation | 85 | 85 |
Suzuki Coupling | Aryl introduction | 70 | 59.5 |
Ester Reduction | LiAlH₄-mediated | 90 | 53.6 |
Oxidation | KMnO₄/H₂SO₄ | 75 | 35.0 |
Limitations
This method suffers from a low cumulative yield (35%) and requires chromatographic purification at multiple stages, making it less suitable for large-scale production compared to catalytic oxidation .
Stability and Isomerization Challenges
Oxetane-3-carboxylic acids are prone to intramolecular lactonization, especially under storage at room temperature or mild heating (40–60°C) . For example, 3-methyl-oxetane-3-carboxylic acid isomerizes into a γ-lactone within 48 hours at 25°C, complicating long-term storage . This instability necessitates immediate use post-synthesis or storage at –20°C under inert atmospheres.
Comparative Analysis of Methods
Table 3: Method Comparison
Parameter | Catalytic Oxidation | Multi-Step Synthesis |
---|---|---|
Total Yield | 86–99% | 35% |
Scalability | High (batch or continuous) | Low (multi-step complexity) |
Purity | >98% | 90–95% |
Cost | Moderate (catalyst reuse) | High (reagents, purification) |
Stability Challenges | Minimal (if stored properly) | Significant (multiple steps) |
Properties
IUPAC Name |
oxetane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOTZNQZPLAURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600567 | |
Record name | Oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-41-8 | |
Record name | Oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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